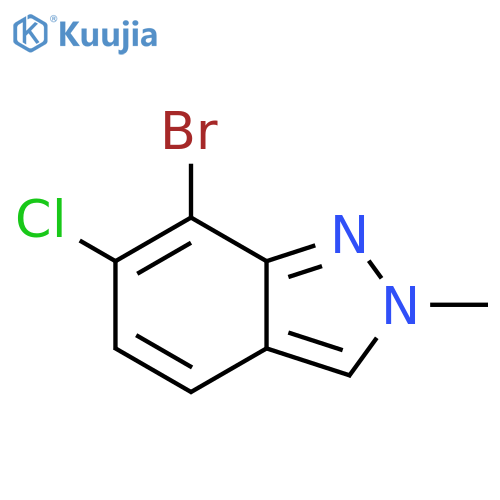Cas no 2725790-85-0 (2H-Indazole, 7-bromo-6-chloro-2-methyl-)

2725790-85-0 structure
商品名:2H-Indazole, 7-bromo-6-chloro-2-methyl-
2H-Indazole, 7-bromo-6-chloro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-Indazole, 7-bromo-6-chloro-2-methyl-
- 7-bromo-6-chloro-2-methyl-indazole
- 7-Bromo-6-chloro-2-methyl-2H-indazole
- PS-20101
- 2725790-85-0
- MFCD34184284
- E77471
-
- MDL: MFCD34184284
- インチ: 1S/C8H6BrClN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3
- InChIKey: ZJGKDNMGGLIJNR-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC(Cl)=C2Br)=CN1C
計算された属性
- せいみつぶんしりょう: 243.94029g/mol
- どういたいしつりょう: 243.94029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2H-Indazole, 7-bromo-6-chloro-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1102209-5G |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 5g |
$2625 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXS034-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 1g |
¥4649.0 | 2024-04-20 | |
| 1PlusChem | 1P024U0G-500mg |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 95% | 500mg |
$561.00 | 2024-05-08 | |
| 1PlusChem | 1P024U0G-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 95% | 1g |
$838.00 | 2024-05-08 | |
| abcr | AB577604-500mg |
7-Bromo-6-chloro-2-methyl-indazole; . |
2725790-85-0 | 500mg |
€877.00 | 2024-07-20 | ||
| eNovation Chemicals LLC | Y1102209-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 1g |
$875 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1102209-5g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 5g |
$2625 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1102209-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 1g |
$875 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1102209-10g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 10g |
$4375 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1102209-5g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 5g |
$2625 | 2025-03-01 |
2H-Indazole, 7-bromo-6-chloro-2-methyl- 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
2725790-85-0 (2H-Indazole, 7-bromo-6-chloro-2-methyl-) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2725790-85-0)7-bromo-6-chloro-2-methyl-indazole

清らかである:99%/99%
はかる:100mg/1g
価格 ($):204.0/725.0